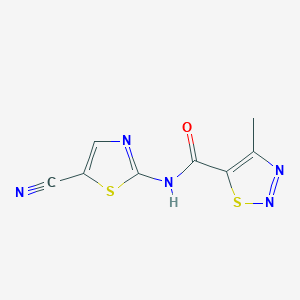

N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5OS2/c1-4-6(16-13-12-4)7(14)11-8-10-3-5(2-9)15-8/h3H,1H3,(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYIHGXDNWAMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Conditions

The Hurd-Mori cyclization remains a cornerstone for 1,2,3-thiadiazole synthesis, involving the reaction of thiosemicarbazides with thionyl chloride (SOCl₂) to induce cyclodehydration. For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid synthesis:

Thiosemicarbazide Preparation :

- React ethyl 2-(methylthio)acetate with hydrazine hydrate to form the corresponding hydrazide.

- Treat with thiosemicarbazide in ethanol under reflux to yield the thiosemicarbazide intermediate.

Cyclization :

Key Optimization Parameters :

- Temperature Control : Excess heat promotes side reactions, such as sulfonic acid byproducts.

- Solvent Choice : Dichloromethane minimizes solvolysis compared to polar solvents.

Functionalization to Carboxylic Acid

Post-cyclization, the methyl and carboxylic acid groups are introduced via:

- Oxidation : Treat the thiadiazole with KMnO₄ in acidic medium to oxidize the methylthio group to a carboxylic acid.

- Decarboxylation Mitigation : Use lithium hydroxide (LiOH) in methanol/water at 0°C to hydrolyze esters without decarboxylation.

Carboxamide Formation via Coupling Reactions

Carboxylic Acid Activation

The 1,2,3-thiadiazole-5-carboxylic acid is activated as an acyl chloride or using coupling agents:

Oxalyl Chloride Method :

Coupling Agents :

Amidation with 5-Cyanothiazol-2-Amine

Synthesis of 5-Cyanothiazol-2-Amine :

Coupling Reaction :

Yield Optimization :

- Stoichiometry : A 1.2:1 ratio of amine to acyl chloride minimizes unreacted starting material.

- Solvent : THF enhances nucleophilicity of the amine compared to acetonitrile.

Functionalization of the Thiazole Moiety

Cyanogroup Introduction

The 5-cyano substituent on thiazole is introduced via:

Stability Considerations

- Hydrolysis Prevention : Store 5-cyanothiazole intermediates under inert atmosphere to avoid moisture-induced hydrolysis to amides.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Solid-Phase Synthesis

- Resin-Bound Intermediates : Use Wang resin to anchor the thiazole amine, enabling stepwise addition of the thiadiazole-carboxylic acid. Cleavage with trifluoroacetic acid (TFA) yields the final product.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 1,2,3-thiadiazole-carboxamide derivatives typically involves cyclization or functionalization of precursor molecules. For example:

Hurd-Mori Cyclization

This method is widely used for synthesizing 1,2,3-thiadiazoles. A semicarbazone intermediate reacts with thionyl chloride (SOCl₂) to form the thiadiazole ring via cyclodehydration . Applied to the target compound, this route would require:

-

A cyano-substituted thiazole precursor.

-

A carboxamide-bearing thiadiazole intermediate.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for thiadiazole derivatives. For instance, hydrazide intermediates react with ketones under microwave conditions to form Schiff bases, which cyclize into thiadiazoles .

Carboxamide Group

The carboxamide moiety (-CONH₂) participates in:

-

Hydrolysis : Under acidic or basic conditions, it converts to carboxylic acid (-COOH) .

-

Nucleophilic Substitution : Reacts with amines or alcohols to form substituted amides or esters .

Cyanothiazole Substituent

The 5-cyano group on the thiazole ring is susceptible to:

-

Reduction : Catalytic hydrogenation transforms -CN to -CH₂NH₂.

-

Cycloaddition : Participates in [2+3] cycloadditions with azides or nitrile oxides .

Thiadiazole Ring

The 1,2,3-thiadiazole core undergoes:

-

Ring-Opening Reactions : Nucleophiles like Grignard reagents cleave the ring at the S-N bond .

-

Electrophilic Substitution : Limited due to electron-withdrawing effects of the sulfur and nitrogen atoms.

Key Reaction Examples

Mechanistic Insights

-

Cyclization : Formation of the thiadiazole ring involves nucleophilic attack by sulfur on a carbonyl carbon, followed by dehydration .

-

Hydrolysis : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, with protonation of the amide nitrogen facilitating water attack .

Challenges and Stability

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The compound has shown promising results against various cancer cell lines:

- Mechanism of Action : Thiadiazole compounds are believed to inhibit critical cellular processes such as DNA replication and cell division. They may also target key enzymes involved in tumorigenesis.

- Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

| Cell Line | IC50 Value (µM) | Reference Year |

|---|---|---|

| MCF-7 | 15 | 2023 |

| HepG2 | 20 | 2023 |

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models simulating inflammatory conditions:

- Study Findings : In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls .

| Inflammatory Marker | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 50 | 2025 |

Agricultural Applications

2.1 Antifungal Activity

Thiadiazole derivatives have been explored for their antifungal properties, which can be beneficial in agricultural practices:

- Research Findings : The compound exhibited significant activity against common plant pathogens, suggesting its potential as a fungicide.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|

| Fusarium oxysporum | 32 µg/mL | 2024 |

| Alternaria solani | 64 µg/mL | 2024 |

Synthesis and Structural Insights

The synthesis of N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and thiadiazole groups are believed to play a crucial role in its biological activity by interacting with enzymes and proteins involved in cellular processes. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Calcium Channel Modulation

- BTP2: Inhibits store-operated calcium entry (SOCE) and TRPC channels, reducing TLR4-mediated ROS and lung injury . IC₅₀ values for TRPC3/5 inhibition are in the nanomolar range .

- Target Compound: The cyanothiazole group may alter selectivity; thiazole derivatives are known to target kinases or inflammatory pathways, suggesting divergent mechanisms from BTP2.

Anticancer Activity

- Thiazole-Thiadiazole Hybrids (): Compounds with phenylthiazole substituents (e.g., 7b, 11) exhibit potent activity against HepG-2 cells (IC₅₀ < 2 µg/mL). The target compound’s cyano group could enhance DNA intercalation or enzyme inhibition.

Physicochemical Properties

- Solubility: The cyanothiazole group may improve aqueous solubility compared to tiadinil but reduce it relative to dimethoxyphenyl analogs.

Biological Activity

N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

1. Synthesis of N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole derivatives. The introduction of the cyanothiazole moiety enhances the biological profile of the compound. The method usually includes:

- Formation of the thiadiazole ring : Using appropriate precursors such as thiosemicarbazides and carbonyl compounds.

- Cyanation : Introducing the cyano group via nucleophilic substitution or other methods.

- Carboxamide formation : Finalizing the structure through acylation reactions.

2. Biological Activity Overview

The biological activities of N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been evaluated in various studies, revealing significant antimicrobial and anticancer properties.

2.1 Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit potent antimicrobial effects against a range of pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.95 - 15.62 | 3.91 - 62.5 |

| Enterococcus faecalis | 15.62 | 62.5 |

| Candida parapsilosis | >1000 | N/A |

These findings suggest that the compound exhibits strong bactericidal activity, particularly against certain strains of bacteria.

2.2 Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. Studies have demonstrated that these compounds can inhibit cancer cell proliferation across various cell lines:

- Compounds similar to N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been shown to act as cyclooxygenase inhibitors and exhibit cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 - 20 |

| A549 | 15 - 30 |

| DU-145 | 12 - 25 |

3. Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds within the thiadiazole class:

- Antimicrobial Studies : A study reported that derivatives with nitro groups exhibited enhanced activity against S. aureus, outperforming standard antibiotics like nitrofurantoin .

- Anticancer Research : Research on other thiadiazole derivatives indicated their role as potential lead compounds in cancer therapy due to their ability to induce apoptosis in cancer cells .

- Review Articles : Comprehensive reviews highlight the broad spectrum of biological activities associated with thiadiazoles, including anti-inflammatory and anti-diabetic properties .

4. Conclusion

N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide represents a promising candidate in medicinal chemistry due to its notable antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and further optimization could pave the way for new therapeutic agents derived from this compound class.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling thiazole and thiadiazole precursors. Critical steps include nucleophilic substitution and carboxamide bond formation. Optimization involves controlling temperature (e.g., 60–80°C), solvent choice (e.g., DMF or acetonitrile), and pH (neutral to slightly basic). Ultrasound-assisted methods can enhance reaction rates and yields by improving mass transfer .

- Characterization : Post-synthesis, purity is assessed via HPLC, and structural confirmation uses / NMR and high-resolution mass spectrometry (HRMS). Discrepancies in spectroscopic data are resolved by cross-referencing with computational simulations (e.g., DFT calculations) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary for confirming backbone structure (e.g., thiadiazole and cyanothiazole rings). Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. X-ray crystallography, if single crystals are obtainable, provides definitive structural proof .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Answer : Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–10). Stability studies use accelerated degradation conditions (e.g., 40°C/75% RH) monitored via HPLC. The compound may degrade under strong acidic/basic conditions due to hydrolysis of the carboxamide bond .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinase enzymes. Quantitative Structure-Activity Relationship (QSAR) models correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity. Density Functional Theory (DFT) calculations predict reactive sites for electrophilic/nucleophilic interactions .

- Validation : Experimental assays (e.g., enzyme inhibition kinetics) validate computational predictions. Discrepancies are analyzed by adjusting force field parameters or incorporating solvation effects .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assay systems?

- Answer : Contradictions arise from variations in cell permeability, metabolic stability, or off-target effects. Solutions include:

- Dose-response curves : Assess potency (IC) across multiple cell lines.

- Metabolic profiling : Use LC-MS to identify metabolites affecting activity.

- Proteomic studies : Identify differential expression of target proteins .

Q. How does the electronic configuration of the cyanothiazole moiety influence reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing cyano group activates the thiazole ring toward nucleophilic aromatic substitution. Substituent effects are quantified using Hammett constants (-values). Reaction kinetics (e.g., Suzuki-Miyaura coupling) are monitored via -NMR or GC-MS to track intermediates .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Answer : Use flow chemistry to control exothermic reactions and minimize side products. Design of Experiments (DoE) optimizes parameters (e.g., stoichiometry, catalyst loading). Purification employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.